



Unveiling PROTAC BRD4 Degrader-10: A Genentech Innovation

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Compound of Interest		
Compound Name:	PROTAC BRD4 Degrader-10	
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A Technical Guide on the Discovery, Mechanism, and Evaluation of a Potent BRD4 Degrader

This whitepaper provides a comprehensive technical overview of **PROTAC BRD4 Degrader-10**, a novel proteolysis-targeting chimera developed by Genentech. This document is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth insights into the discovery, mechanism of action, and experimental evaluation of this potent Bromodomain-containing protein 4 (BRD4) degrader.

Introduction and Genentech Origin

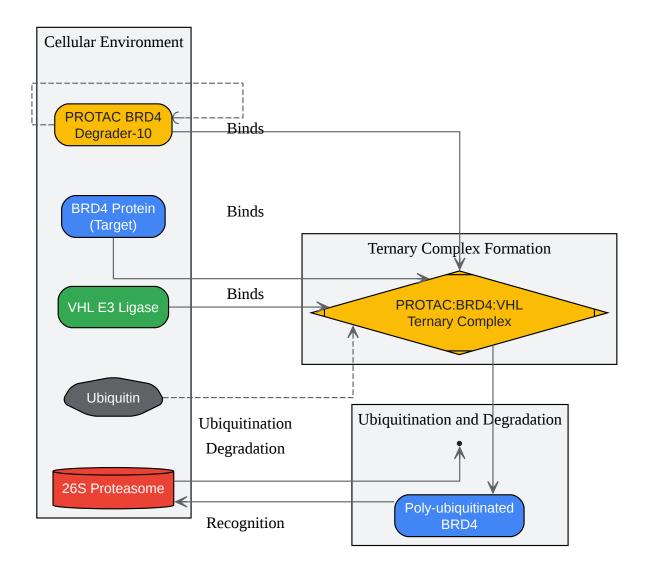
PROTAC BRD4 Degrader-10, also identified as compound 8b in scientific literature, is a heterobifunctional molecule designed to induce the targeted degradation of the epigenetic reader protein BRD4.[1] Developed by scientists at Genentech, this molecule represents a significant advancement in the field of targeted protein degradation.[2] It is a von Hippel-Lindau (VHL) E3 ligase-based PROTAC, a class of molecules that function by recruiting a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[1][3]

Genentech's research in this area has focused on leveraging the PROTAC technology to develop novel cancer therapeutics. A key strategy has been the development of degraderantibody conjugates (DACs), where potent degraders like **PROTAC BRD4 Degrader-10** are linked to antibodies that target specific cell-surface antigens on cancer cells.[4][5] This approach aims to enhance the targeted delivery of the degrader to tumor cells, thereby increasing efficacy and minimizing off-target effects.[6][7]



Mechanism of Action: Targeted Degradation of BRD4

PROTAC BRD4 Degrader-10 operates through the well-established PROTAC mechanism of action, inducing the formation of a ternary complex between BRD4 and the VHL E3 ligase. This proximity-induced event triggers the transfer of ubiquitin from the E3 ligase to BRD4, marking it for degradation by the 26S proteasome. The degrader molecule is then released and can catalytically induce the degradation of multiple BRD4 proteins.





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Mechanism of Action of **PROTAC BRD4 Degrader-10**.

Quantitative Data Summary

The following tables summarize the key quantitative data for **PROTAC BRD4 Degrader-10** and its antibody-conjugated forms.

Table 1: In Vitro Degradation Activity

Compound/Co njugate	Cell Line	Target Antigen	DC50 (nM)	Reference
PROTAC BRD4 Degrader-10 (as ADC payload)	PC3	STEAP1	1.3	[1][3]
PROTAC BRD4 Degrader-10 (as ADC payload)	PC3	CLL1	18	[1][3]

Table 2: In Vitro Antiproliferative Activity

Compound	Cell Line	IC50 (nM)	Reference
Compound 8b (PROTAC BRD4 Degrader-10)	MM.1S	27	[8]
Compound 8b (PROTAC BRD4 Degrader-10)	MV-4-11	3	[8]

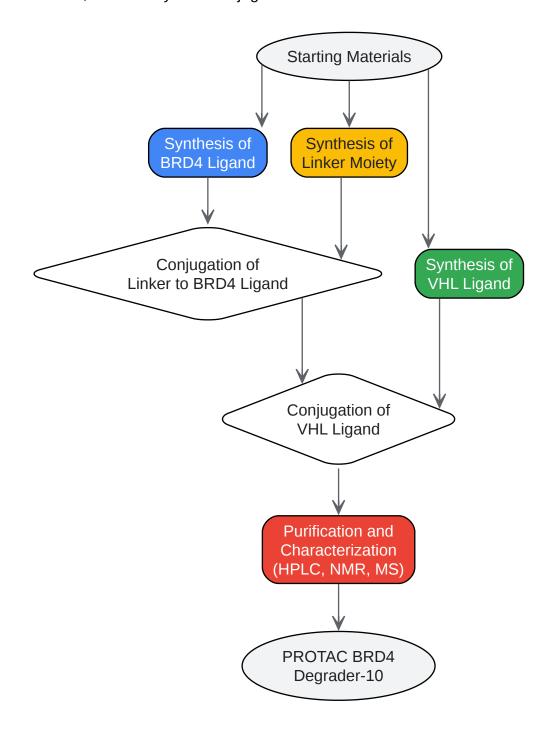
Experimental Protocols

Detailed methodologies for the key experiments are provided below, based on standard practices in the field and information inferred from related studies.



Synthesis of PROTAC BRD4 Degrader-10 (Compound 8b)

The synthesis of VHL-based PROTACs typically involves a multi-step process. While the exact, step-by-step synthesis of compound 8b is proprietary to Genentech, a generalizable synthetic workflow is outlined below. This process involves the synthesis of the BRD4 ligand, the VHL ligand, and the linker, followed by their conjugation.





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General Synthetic Workflow for **PROTAC BRD4 Degrader-10**.

General Procedure:

- Synthesis of Building Blocks: The BRD4-binding moiety, the VHL-binding moiety, and the linker with appropriate functional groups for conjugation are synthesized separately according to established chemical routes.
- Conjugation: The linker is sequentially conjugated to the BRD4 and VHL ligands using standard coupling reactions, such as amide bond formation.
- Purification and Characterization: The final PROTAC molecule is purified using techniques
 like high-performance liquid chromatography (HPLC). The structure and purity are confirmed
 by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

Cellular BRD4 Degradation Assay (Western Blot)

This assay is used to quantify the reduction in cellular BRD4 protein levels following treatment with the degrader.

Protocol:

- Cell Culture: Cancer cell lines (e.g., PC3, MM.1S, MV-4-11) are cultured in appropriate media and conditions.
- Treatment: Cells are treated with varying concentrations of PROTAC BRD4 Degrader-10 (or its DAC form) for a specified duration (e.g., 24 hours). A vehicle control (e.g., DMSO) is included.
- Cell Lysis: After treatment, cells are washed with PBS and lysed using a suitable lysis buffer containing protease inhibitors.
- Protein Quantification: The total protein concentration in the lysates is determined using a protein assay kit (e.g., BCA assay).



- SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
- Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for BRD4. A primary antibody for a housekeeping protein (e.g., GAPDH or β-actin) is used as a loading control.
- Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
- Quantification: The intensity of the BRD4 band is normalized to the loading control, and the
 percentage of degradation is calculated relative to the vehicle-treated control. The DC50
 value (concentration at which 50% degradation is observed) is determined by plotting the
 percentage of degradation against the logarithm of the degrader concentration.

Cell Viability Assay

This assay measures the effect of the degrader on cell proliferation and viability.

Protocol:

- Cell Seeding: Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
- Treatment: Cells are treated with a serial dilution of PROTAC BRD4 Degrader-10 for a specified period (e.g., 72 hours).
- Viability Assessment: Cell viability is assessed using a commercially available reagent such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells.
- Data Analysis: The luminescence signal is measured using a plate reader. The IC50 value (concentration at which 50% of cell growth is inhibited) is calculated by fitting the data to a dose-response curve.

Conclusion



PROTAC BRD4 Degrader-10, a product of Genentech's research, is a potent and selective degrader of the BRD4 protein. Its development, particularly in the context of degrader-antibody conjugates, highlights a promising strategy for targeted cancer therapy. The detailed experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers in the field of targeted protein degradation and oncology drug discovery. The continued exploration of such innovative therapeutic modalities holds the potential to address unmet needs in the treatment of various malignancies.

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